1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Overview
Description
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a nitro group, a sulfonyl group, and a pyridinyl group attached to a piperazine ring. Its unique structure makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-pyridin-2-ylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as column chromatography .
Chemical Reactions Analysis
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine can be compared with similar compounds such as:
1-[(4-Methoxy-3-nitrophenyl)sulfonyl]-4-phenylpiperazine: Similar structure but with a phenyl group instead of a pyridinyl group.
4-Methoxy-3-nitrophenyl methyl sulfone:
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-25-15-6-5-13(12-14(15)20(21)22)26(23,24)19-10-8-18(9-11-19)16-4-2-3-7-17-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDALPVUFWAFHGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332262 | |
Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658350 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
433242-12-7 | |
Record name | 1-(4-methoxy-3-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401332262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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